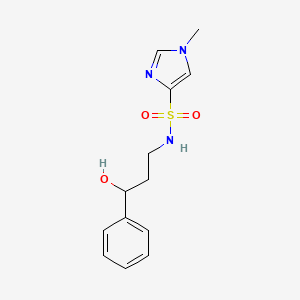
N-(3-hydroxy-3-phenylpropyl)-1-methyl-1H-imidazole-4-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-(3-hydroxy-3-phenylpropyl)-1-methyl-1H-imidazole-4-sulfonamide” is a complex organic compound. It likely contains an imidazole ring, which is a five-membered ring with two non-adjacent nitrogen atoms, and a sulfonamide group, which is a functional group that is the basis of several groups of drugs .
Synthesis Analysis
While specific synthesis methods for “this compound” were not found, similar compounds have been synthesized through various methods. For instance, new derivatives of isoindoline-1,3-dione were synthesized through the interaction of N-arylbenzenecarboximidamides with phthalic anhydride in benzene at reflux .
Mecanismo De Acción
N-(3-hydroxy-3-phenylpropyl)-1-methyl-1H-imidazole-4-sulfonamide inhibits the activity of nitric oxide synthase, which is responsible for the production of NO in the body. NOS catalyzes the conversion of L-arginine to NO and L-citrulline. This compound competes with L-arginine for the active site of NOS, thereby inhibiting the production of NO. This results in a decrease in the levels of NO in the body, leading to various physiological effects.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It causes vasoconstriction and increases blood pressure by reducing the levels of NO, which is a potent vasodilator. This compound also affects neurotransmission by reducing the release of neurotransmitters such as dopamine and serotonin. Additionally, this compound has been shown to modulate immune response and inflammation by reducing the production of cytokines and chemokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(3-hydroxy-3-phenylpropyl)-1-methyl-1H-imidazole-4-sulfonamide has several advantages as a research tool. It is a potent and selective inhibitor of NOS, which allows for the investigation of the role of NO in different biological systems. This compound is also easy to use and can be administered orally or intravenously. However, there are some limitations to the use of this compound in lab experiments. It has a short half-life and requires frequent administration to maintain its inhibitory effect. Additionally, this compound can have off-target effects, which may complicate the interpretation of experimental results.
Direcciones Futuras
There are several future directions in the research of N-(3-hydroxy-3-phenylpropyl)-1-methyl-1H-imidazole-4-sulfonamide and NO. One direction is to investigate the role of NO in cancer progression and metastasis. NO has been shown to have both pro- and anti-tumor effects, and the use of this compound may help elucidate the mechanisms underlying these effects. Another direction is to investigate the role of NO in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. NO has been implicated in the pathogenesis of these diseases, and the use of this compound may help identify potential therapeutic targets. Finally, the development of more potent and selective NOS inhibitors may improve the specificity and efficacy of NO-related research.
Métodos De Síntesis
N-(3-hydroxy-3-phenylpropyl)-1-methyl-1H-imidazole-4-sulfonamide can be synthesized using various methods, including the reaction of 1-methylimidazole-4-sulfonyl chloride with 3-hydroxy-3-phenylpropylamine in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a melting point of 144-146°C.
Aplicaciones Científicas De Investigación
N-(3-hydroxy-3-phenylpropyl)-1-methyl-1H-imidazole-4-sulfonamide has been extensively used in scientific research to investigate the role of NO in different biological systems. It has been used to study the effects of NO on cardiovascular function, blood pressure regulation, and vascular tone. This compound has also been used to investigate the role of NO in neurotransmission and synaptic plasticity. Additionally, this compound has been used to study the role of NO in immune response and inflammation.
Propiedades
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-1-methylimidazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3O3S/c1-16-9-13(14-10-16)20(18,19)15-8-7-12(17)11-5-3-2-4-6-11/h2-6,9-10,12,15,17H,7-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UHUZAUZOWJFSLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=C1)S(=O)(=O)NCCC(C2=CC=CC=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[[1-(5-Bromopyridine-3-carbonyl)piperidin-4-yl]methyl]-5,6,7,8-tetrahydrocinnolin-3-one](/img/structure/B2786235.png)
![1-(2-Chlorophenyl)-3-(pyrazolo[1,5-a]pyrimidin-6-yl)urea](/img/structure/B2786236.png)
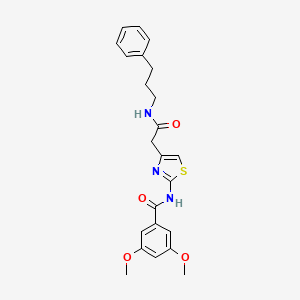
![3-[(Prop-2-yn-1-yl)amino]benzoic acid](/img/structure/B2786240.png)
![2-[(2-Methoxyethyl)amino]-5-nitrobenzonitrile](/img/structure/B2786243.png)
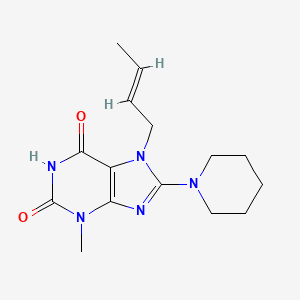
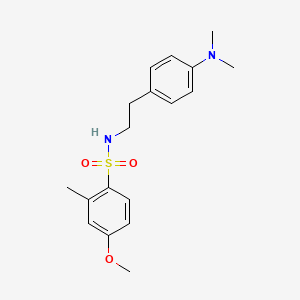
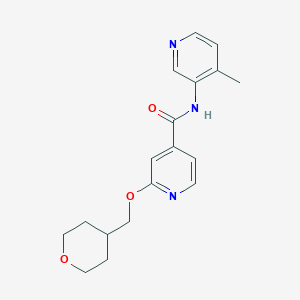
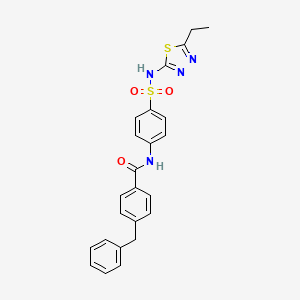
![(4-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)piperidin-1-yl)(quinoxalin-2-yl)methanone](/img/structure/B2786251.png)
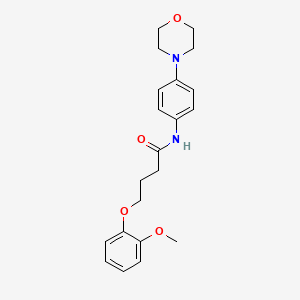
![4-fluoro-N-[2-(2-furyl)-2-(phenylsulfonyl)ethyl]-3-methylbenzenesulfonamide](/img/structure/B2786255.png)
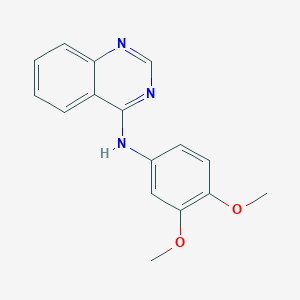
![2,6-difluoro-N-[3-(2-methyl-4-oxoquinazolin-3-yl)phenyl]benzamide](/img/structure/B2786258.png)